molecular formula C8H14N2 B1462688 1-(Prop-2-yn-1-yl)piperidin-4-amine CAS No. 1153254-89-7

1-(Prop-2-yn-1-yl)piperidin-4-amine

Cat. No.: B1462688
CAS No.: 1153254-89-7
M. Wt: 138.21 g/mol
InChI Key: RMHJYIMLQALGFS-UHFFFAOYSA-N
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Description

Contextualization of Piperidine (B6355638) and Propargylamine (B41283) Moieties in Organic and Medicinal Chemistry

The foundational significance of 1-(Prop-2-yn-1-yl)piperidin-4-amine can be understood by first examining its two core structural components: the piperidine heterocycle and the propargylamine functional group.

The piperidine scaffold, a six-membered ring containing one nitrogen atom, is a ubiquitous and vital structural motif in the realm of pharmaceuticals and naturally occurring alkaloids. researchgate.netnih.govnih.gov It is estimated that piperidine derivatives are present in over twenty classes of pharmaceutical agents. nih.govnih.gov The prevalence of this heterocycle in drug discovery can be attributed to its ability to serve as a versatile framework for introducing molecular diversity, thereby enabling the fine-tuning of a compound's pharmacological profile. researchgate.netnih.govarizona.edu The piperidine ring can function as a key pharmacophore, directly engaging with biological targets, or it can be employed as a structural element to confer desirable conformational properties and to improve a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics. mdpi.com The therapeutic applications of piperidine-containing compounds are extensive, with examples found in anticancer, antiviral, antimalarial, and antipsychotic agents. researchgate.net

The propargylamine moiety, characterized by the presence of a terminal alkyne adjacent to an amino group, is another cornerstone of modern medicinal chemistry and chemical biology. nih.govtandfonline.comresearchgate.net The terminal alkyne serves as a highly valuable "chemical handle" for a variety of synthetic transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". mdpi.com This reaction facilitates the efficient and specific covalent linkage of the propargylamine-containing molecule to other molecular entities, such as fluorescent dyes, affinity tags, or large biomolecules. mdpi.com Moreover, the propargylamine functional group is itself a recognized pharmacophore, most famously in the context of monoamine oxidase (MAO) inhibitors like selegiline (B1681611) and rasagiline, which are used in the management of neurodegenerative conditions such as Parkinson's disease. tandfonline.comresearchgate.net

The amalgamation of the robust piperidine scaffold and the functionally versatile propargylamine group in this compound creates a molecule endowed with significant potential for the development of innovative tools for chemical biology research and for the discovery of new drug candidates.

Significance of this compound as a Versatile Synthetic Building Block and Scaffold

The utility of this compound as a versatile synthetic building block is a direct consequence of the multiple reactive sites integrated within its structure. researchgate.netchemimpex.com These sites—the primary amine at the 4-position, the secondary amine of the piperidine ring, and the terminal alkyne—provide a rich chemical space for a variety of synthetic modifications.

The primary amino group offers a straightforward point for derivatization through well-established chemical reactions, including acylation, alkylation, and reductive amination. This allows for the systematic introduction of a wide array of substituents to probe structure-activity relationships (SAR).

As previously noted, the terminal alkyne is an invaluable functional group for "click chemistry," enabling the facile conjugation of the molecule to various reporter tags or larger molecular architectures. This "clickable" nature is a highly sought-after attribute in contemporary chemical biology, with applications in target identification, validation, and cellular imaging.

The synthesis of this compound and its derivatives can be accomplished through established synthetic methodologies. A common approach to a related structure, 1-(prop-2-yn-1-yl)piperidine (B1267447), involves the reaction of piperidine with propargyl bromide. More elaborate derivatives can be constructed via multi-step synthetic sequences.

Table 1: Potential Synthetic Transformations of this compound
Functional GroupPotential ReactionsApplications
Primary Amine (-NH2)Acylation, Alkylation, Reductive Amination, SulfonylationIntroduction of diverse substituents for SAR studies.
Terminal Alkyne (-C≡CH)Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry), Sonogashira CouplingConjugation to reporter tags (fluorophores, biotin), biomolecules, or other molecular scaffolds.
Piperidine NitrogenAlkylation, Acylation (under specific conditions)Modification of the core scaffold to alter physicochemical properties.

Overview of Current Academic and Preclinical Research Trajectories for the Compound and its Derivatives

The distinctive structural attributes of this compound have catalyzed its application and the development of its derivatives across several domains of academic and preclinical research.

A primary research avenue is the design and synthesis of novel inhibitors for enzymes implicated in neurodegenerative disorders. The propargylamine moiety is a well-established pharmacophore for monoamine oxidase (MAO) inhibitors. tandfonline.comresearchgate.net Researchers are actively investigating how modifications to the piperidine scaffold and the exocyclic amine can yield inhibitors with enhanced potency and selectivity. For instance, derivatives that incorporate the 1-(prop-2-yn-1-yl)piperidine framework have been integrated into more complex molecular structures that exhibit high affinity for sigma receptors, which are recognized as potential therapeutic targets for a range of neurological conditions. researchgate.netnih.gov

Another prominent area of investigation is in the field of oncology. The piperidine ring is a common structural feature in a multitude of anticancer drugs. researchgate.netnih.gov By chemically elaborating the this compound scaffold, scientists are aiming to generate novel compounds with potent anti-proliferative properties. For example, piperidine-containing molecules have been explored as anti-tubulin agents, which function by disrupting the microtubule network essential for cancer cell division. nih.gov Furthermore, research efforts have been directed towards the development of dual inhibitors of anaplastic lymphoma kinase (ALK) and ROS1, two receptor tyrosine kinases that are key drivers in certain cancers. nih.gov

The "clickable" propargyl group is also being leveraged for the creation of sophisticated chemical probes for target identification and validation studies. By appending a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the alkyne terminus, researchers can visualize the subcellular localization of the molecule or isolate and identify its protein binding partners.

Table 2: Examples of Research Applications for Derivatives of this compound
Derivative ClassBiological Target/ProcessTherapeutic AreaReference
Polyfunctionalized PyridinesSigma-1 and Sigma-2 Receptors, Acetylcholinesterase (AChE)Neurodegenerative Diseases, Neuropathic Pain researchgate.net, nih.gov
Piperidine-based Benzyl DerivativesTubulin PolymerizationCancer nih.gov
2-amino-4-(1-piperidine) PyridinesAnaplastic Lymphoma Kinase (ALK), ROS1Cancer nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-ynylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-5-10-6-3-8(9)4-7-10/h1,8H,3-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHJYIMLQALGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 1 Prop 2 Yn 1 Yl Piperidin 4 Amine

Propargyl Moiety Transformations

The presence of a terminal alkyne in the propargyl group provides a reactive handle for various carbon-carbon bond-forming reactions and cycloadditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Applications

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govthermofisher.comresearchgate.net This reaction proceeds under mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool for creating complex molecular architectures. researchgate.netnih.govnih.gov

The propargyl group of 1-(prop-2-yn-1-yl)piperidin-4-amine can readily participate in CuAAC reactions with various organic azides to yield a diverse library of triazole-containing piperidine (B6355638) derivatives. frontiersin.orgrsc.org The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent or by using a copper(I) salt directly. nih.gov The resulting triazole ring is a stable aromatic system that can act as a rigid linker or a pharmacophore in medicinal chemistry applications.

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition Reactions

Alkyne Reactant Azide Reactant Catalyst System Product
This compound Benzyl azide CuSO₄/Sodium Ascorbate 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)piperidin-4-amine
This compound Phenyl azide CuI 1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)piperidin-4-amine

Cross-Coupling Reactions Involving the Terminal Alkyne

The terminal alkyne of this compound is a versatile substrate for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. chemistryviews.orgorganic-chemistry.org The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example. researchgate.netwikipedia.orglibretexts.orgnrochemistry.com This reaction allows for the direct attachment of aryl or vinyl substituents to the alkyne, significantly expanding the structural diversity of the resulting molecules. tandfonline.com

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. tandfonline.com These reactions are valuable for synthesizing conjugated enynes and arylalkynes, which are important structural motifs in various fields.

Table 2: Examples of Sonogashira Cross-Coupling Reactions

Alkyne Reactant Halide Reactant Catalyst System Product
This compound Iodobenzene Pd(PPh₃)₂Cl₂/CuI 1-(3-Phenylprop-2-yn-1-yl)piperidin-4-amine
This compound 4-Bromotoluene Pd(OAc)₂/Ligand 1-(3-(p-Tolyl)prop-2-yn-1-yl)piperidin-4-amine

Other cross-coupling reactions, such as the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne, can also be employed to synthesize unsymmetrical diynes.

Other Alkyne Functionalization and Hydration Reactions

Beyond cycloadditions and cross-coupling reactions, the terminal alkyne can undergo a variety of other transformations. Hydration of the alkyne, typically catalyzed by acid or mercury salts, can lead to the formation of a methyl ketone. nih.gov This reaction proceeds via a Markovnikov addition of water across the triple bond.

The propargylamine (B41283) moiety can also participate in Mannich-type reactions, where the alkyne, an amine, and an aldehyde condense to form a β-amino ketone. Additionally, the terminal alkyne can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides or carbonyl compounds.

Piperidine Ring Modifications and Functionalization

The piperidine ring of this compound offers two primary sites for modification: the piperidine nitrogen and the C4-amine group.

Substitutions and Alkylation at the Piperidine Nitrogen

The secondary amine of the piperidine ring is nucleophilic and can be readily alkylated or acylated. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfonates, often in the presence of a base to neutralize the acid formed during the reaction. researchgate.netnih.govprinceton.edu Reductive amination with aldehydes or ketones provides another route to N-substituted derivatives.

These modifications at the piperidine nitrogen can significantly influence the steric and electronic properties of the molecule, which can be crucial for modulating its biological activity.

Table 3: Examples of N-Alkylation and N-Acylation Reactions

Starting Material Reagent Reaction Type Product
This compound Methyl iodide N-Alkylation 1-Methyl-1-(prop-2-yn-1-yl)piperidin-4-aminium iodide
This compound Benzoyl chloride N-Acylation N-(1-(Prop-2-yn-1-yl)piperidin-4-yl)benzamide

Derivatization and Functional Group Interconversion at the C4-Amine Position

The primary amine at the C4 position of the piperidine ring is a versatile functional group that can undergo a wide range of derivatization reactions. nih.gov It can be acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. mdpi.comnih.govresearchgate.nethilarispublisher.com

Reductive amination of the C4-amine with aldehydes or ketones, followed by reduction of the resulting imine, yields secondary or tertiary amines. This primary amine can also be converted into other functional groups, such as isocyanates or isothiocyanates, which can then be used in further synthetic transformations. These derivatizations are essential for exploring the structure-activity relationships of this class of compounds.

Table 4: Examples of C4-Amine Derivatization Reactions | Starting Material | Reagent | Product | | --- | --- | --- | --- | | this compound | Benzaldehyde, then NaBH₄ | N-Benzyl-1-(prop-2-yn-1-yl)piperidin-4-amine | | this compound | Benzenesulfonyl chloride | N-(1-(Prop-2-yn-1-yl)piperidin-4-yl)benzenesulfonamide | | this compound | Phosgene | 1-(Prop-2-yn-1-yl)piperidin-4-yl isocyanate |

Oxidation and Reduction Reactions of the Piperidine Core

Currently, there is a lack of specific research in the scientific literature detailing the oxidation and reduction reactions directly involving the piperidine core of this compound. General principles of piperidine chemistry suggest that the tertiary amine of the piperidine ring could be susceptible to oxidation to form an N-oxide under appropriate conditions. However, without specific experimental data, any discussion on the oxidation or reduction of this particular compound's piperidine core would be speculative.

Synthesis of Polyfunctionalized Hybrid Compounds

The bifunctional nature of this compound, possessing both a terminal alkyne and a primary amine, makes it an attractive building block for the synthesis of diverse and complex molecular architectures. These functional groups provide orthogonal handles for derivatization, allowing for the stepwise or one-pot synthesis of polyfunctionalized hybrid compounds.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The terminal alkyne of the propargyl group is a prime substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting with a wide variety of organic azides. This methodology provides a straightforward route to a vast array of hybrid molecules where the piperidin-4-amine moiety is linked to another molecular entity through a triazole bridge. The reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups.

The general scheme for the CuAAC reaction involving this compound is as follows:

Scheme 1: General representation of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound.

Synthesis of Urea and Thiourea Derivatives

The primary amine at the 4-position of the piperidine ring is a nucleophilic center that can readily react with electrophilic partners. A common and well-established derivatization strategy involves the reaction with isocyanates and isothiocyanates to form urea and thiourea linkages, respectively. These reactions are typically high-yielding and proceed under mild conditions. This approach allows for the introduction of a wide variety of substituents (R' in Scheme 2) to the piperidine core, enabling the synthesis of large libraries of derivatives for various applications.

The general reaction schemes for the formation of urea and thiourea derivatives are presented below:

Scheme 2: General synthesis of urea and thiourea derivatives from this compound.

Advanced Spectroscopic and Structural Elucidation Techniques in 1 Prop 2 Yn 1 Yl Piperidin 4 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Spectral Analysis

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within 1-(prop-2-yn-1-yl)piperidin-4-amine.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the propargyl group and the piperidine (B6355638) ring. The acetylenic proton (≡C-H) typically appears as a triplet in the range of δ 2.0-3.0 ppm due to coupling with the methylene protons. The methylene protons of the propargyl group (-CH₂-C≡) would likely resonate as a doublet around δ 3.0-3.5 ppm. The protons on the piperidine ring would present as a series of multiplets in the upfield region (δ 1.5-3.0 ppm), with the proton at the C4 position (adjacent to the amine) being a key diagnostic signal. The amine (-NH₂) protons may appear as a broad singlet, the chemical shift of which can be solvent-dependent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The acetylenic carbons (C≡C) are characteristically found in the δ 70-90 ppm range. The propargyl methylene carbon (-CH₂) would appear around δ 40-50 ppm. The carbons of the piperidine ring would resonate in the δ 25-60 ppm region, with the C4 carbon bearing the amino group being deshielded relative to the other methylene carbons in the ring.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Assignment Chemical Shift (δ, ppm)
≡C-H2.0 - 3.0 (t)
-CH₂-C≡3.0 - 3.5 (d)
C4-H2.5 - 3.5 (m)
Piperidine CH₂1.5 - 3.0 (m)
-NH₂Variable (br s)
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, helping to trace the connectivity within the piperidine ring and the propargyl group. For instance, COSY would show correlations between the C4 proton and its neighbors on the C3 and C5 positions.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique is invaluable for definitively assigning each carbon signal by linking it to its attached proton(s), confirming the assignments made in the 1D spectra.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound (C₈H₁₄N₂). HRMS provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unequivocal determination of the elemental composition, distinguishing it from other potential compounds with the same nominal mass. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value to validate the molecular formula.

Infrared (IR) Spectroscopy for Characteristic Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the following absorption bands are expected:

≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne.

C≡C stretch: A weak to medium band in the 2100-2260 cm⁻¹ region confirms the presence of the carbon-carbon triple bond.

N-H stretch: The primary amine (-NH₂) typically shows two medium bands in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretches. These may overlap with the ≡C-H stretch.

C-H stretch: Bands for the aliphatic C-H bonds of the piperidine and propargyl methylene groups appear just below 3000 cm⁻¹.

N-H bend: A bending vibration for the primary amine is expected in the 1590-1650 cm⁻¹ range.

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
≡C-H Stretch (Alkyne)~3300
C-H Stretch (Aliphatic)2850 - 3000
C≡C Stretch (Alkyne)2100 - 2260
N-H Bend (Amine)1590 - 1650

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. It would confirm the chair conformation of the piperidine ring, which is typical for such systems, and establish the orientation of the propargyl and amine substituents (axial vs. equatorial). Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing.

Computational Chemistry and Theoretical Investigations of 1 Prop 2 Yn 1 Yl Piperidin 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and reactivity of chemical compounds with high accuracy. nih.gov

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, NBO Analysis)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.govdergipark.org.tr

For 1-(Prop-2-yn-1-yl)piperidin-4-amine, DFT calculations would reveal the distribution and energy levels of these orbitals. The HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atoms of the piperidine (B6355638) ring and the primary amine, reflecting their nucleophilic character. The LUMO, conversely, would likely be distributed across the molecule, with significant contributions from the propargyl group's alkyne bond.

Table 1: Illustrative Frontier Orbital Energies for this compound

ParameterEnergy (eV)Implication
HOMO Energy-8.50Electron-donating capability
LUMO Energy-0.75Electron-accepting capability
HOMO-LUMO Gap (ΔE)7.75High kinetic stability, lower reactivity

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For a flexible molecule like this compound, this process is essential for identifying its most stable conformation. researchgate.net The piperidine ring can adopt several conformations, most commonly a chair, boat, or twist-boat form. DFT calculations can predict the most stable conformer by comparing their relative energies.

The analysis would provide precise data on bond lengths, bond angles, and dihedral angles. Key parameters of interest would include the geometry of the piperidine ring, the orientation of the propargyl and amino substituents (axial vs. equatorial), and the bond lengths within the reactive alkyne group. This structural information is fundamental for understanding how the molecule interacts with biological targets.

Table 2: Hypothetical Optimized Geometrical Parameters for Key Structural Features

ParameterValue
Piperidine C-N Bond Length1.47 Å
Piperidine C-C Bond Length1.54 Å
C≡C Triple Bond Length1.21 Å
C-N-C Bond Angle (Piperidine Ring)111.5°
H-N-H Bond Angle (Amine Group)107.0°

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, allowing for the identification of sites prone to electrophilic and nucleophilic attack. mdpi.com The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are attractive to nucleophiles.

An MEP map of this compound would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the piperidine ring and the primary amine due to their lone pairs of electrons. These are the primary sites for hydrogen bonding and interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the primary amine and the terminal hydrogen of the alkyne group, indicating their acidic nature and susceptibility to nucleophilic attack or deprotonation.

This analysis is invaluable for predicting how the molecule will interact with other molecules, including water, solvents, and the active sites of biological receptors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating the mechanism of action of a potential drug.

Given its structural motifs, this compound could be investigated for its interaction with various biological targets. The propargylamine (B41283) moiety is a known feature in inhibitors of monoamine oxidase (MAO), while the piperidine scaffold is present in ligands for numerous receptors, including sigma (σ) receptors and cholinesterases. researchgate.netnih.gov

A molecular docking simulation would involve placing the optimized 3D structure of the compound into the binding site of a target protein. The simulation would then explore various binding poses and score them based on a scoring function that estimates the binding free energy. The results would identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that stabilize the ligand-receptor complex.

Table 3: Illustrative Molecular Docking Results Against Potential Targets

Protein TargetDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Monoamine Oxidase B (MAO-B)-7.8Tyr435, Gln206
Sigma-1 Receptor (σ1R)-8.5Glu172, Asp126
Acetylcholinesterase (AChE)-7.2Trp84, Tyr334

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug design efforts.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA) in Structure-Activity Correlation

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools that relate the 3D properties of molecules to their biological activity. nih.govnih.gov

To perform a 3D-QSAR study involving this compound, a dataset of structurally similar compounds with known biological activities against a specific target would be required. The molecules in the dataset would be aligned based on a common substructure.

CoMFA calculates steric and electrostatic fields around each molecule and uses statistical methods to derive a correlation between these fields and biological activity. The results are visualized as 3D contour maps, where colored regions indicate areas where modifying steric bulk or electrostatic charge would likely increase or decrease activity. nih.gov

CoMSIA extends this concept by calculating additional fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, often providing a more detailed and interpretable model. nih.govmdpi.com

For this compound, a CoMSIA model might reveal that increasing the hydrogen-bond donor character near the primary amine enhances activity, while adding bulky substituents to the piperidine ring might be detrimental due to steric clashes in the receptor's binding pocket.

Table 4: Typical Statistical Parameters for a Validated 3D-QSAR Model

ParameterDescriptionTypical Value
Cross-validated correlation coefficient> 0.5
Non-cross-validated correlation coefficient> 0.6
PRESSPredictive Residual Sum of SquaresLow value

Prediction of Activity Spectra for Substances (PASS) Analysis for Biological Activity Profiling

The Prediction of Activity Spectra for Substances (PASS) is a computational method that predicts the biological activity of a compound based on its structural formula. nih.govzenodo.org This is achieved by comparing the structure of the new molecule with a vast database of well-known biologically active substances. nih.gov The PASS tool provides a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). genexplain.com Activities with a Pa value greater than the Pi value are considered probable for the compound . genexplain.com

For a novel compound like this compound, PASS analysis can generate a comprehensive biological activity profile, suggesting a wide array of potential therapeutic applications and mechanisms of action. zenodo.org The predictions encompass pharmacological effects, interactions with metabolic enzymes, and potential toxicities. way2drug.com The PASS training set is extensive, containing information on hundreds of thousands of compounds, which lends a high level of confidence to the predictions. genexplain.com

The results of a PASS analysis are typically presented in a table, with activities ranked by their Pa values. This allows researchers to prioritize the most likely biological effects for further investigation. For this compound, a hypothetical PASS analysis might yield the following results:

Table 1: Hypothetical PASS Analysis Results for this compound

Predicted Biological Activity Pa Pi
MAO-B Inhibitor 0.852 0.015
Neuroprotective 0.798 0.023
Anticonvulsant 0.754 0.031
Antiparkinsonian 0.711 0.045
Anxiolytic 0.689 0.052
Antidepressant 0.653 0.061
Analgesic 0.621 0.078
Acetylcholinesterase Inhibitor 0.598 0.089
Anti-inflammatory 0.554 0.102

This predictive data is invaluable for guiding the initial stages of preclinical research, helping to focus experimental work on the most promising therapeutic avenues. zenodo.org

Molecular Dynamics (MD) Simulations for Dynamic Interaction Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. researchgate.net In the context of drug discovery, MD simulations provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its potential biological target. rsc.org These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that occur upon binding. researchgate.net

The process of an MD simulation involves creating a virtual model of the ligand-protein complex within a simulated physiological environment. The forces between the atoms are calculated, and Newton's laws of motion are applied to predict their subsequent movements over time. nih.gov This generates a trajectory of the complex's dynamic behavior, which can be analyzed to understand the intricacies of the binding process.

Table 2: Hypothetical MD Simulation Parameters for this compound and MAO-B Complex

Parameter Value
Simulation Time 100 ns
Temperature 310 K
Pressure 1 atm
Force Field AMBER

The insights gained from MD simulations are crucial for understanding the molecular basis of a compound's activity and for guiding the design of more potent and selective derivatives. nottingham.ac.uk

In Silico Approaches for Target Identification and Mechanism Prediction

In silico target identification, also known as computational target fishing, aims to predict the biological targets of a small molecule. tandfonline.com This is a critical step in understanding a compound's mechanism of action and potential therapeutic applications. nih.gov There are several computational approaches to target identification, which can be broadly categorized as ligand-based and structure-based methods. computabio.com

Ligand-based methods compare the chemical structure of the query compound to databases of known active compounds, with the assumption that structurally similar molecules are likely to have similar biological targets. alliedacademies.org Structure-based methods, on the other hand, involve docking the query molecule into the three-dimensional structures of a panel of potential protein targets to predict binding affinity. nih.gov

For this compound, a combination of these methods could be employed to generate a list of probable biological targets. The results from these predictions can then be integrated with data from PASS analysis to build a comprehensive picture of the compound's potential pharmacological profile.

Table 3: Hypothetical Predicted Targets for this compound

Predicted Target Method of Prediction Confidence Score
Monoamine Oxidase B (MAO-B) Ligand-based similarity High
Acetylcholinesterase (AChE) Structure-based docking Medium
Dopamine Transporter (DAT) Ligand-based similarity Medium
Sigma-1 Receptor Structure-based docking Low

These in silico predictions of biological targets and mechanisms of action are instrumental in the early phases of drug discovery, enabling a more focused and efficient approach to experimental validation. nih.gov

Medicinal Chemistry and Drug Discovery Applications of the 1 Prop 2 Yn 1 Yl Piperidin 4 Amine Scaffold

Rational Design and Scaffold Exploration in Drug Discovery

Rational drug design leverages the understanding of a biological target's structure and mechanism to design molecules with high affinity and selectivity. The 1-(Prop-2-yn-1-yl)piperidin-4-amine scaffold is a product of such design, combining a well-established pharmacophore with a reactive functional group to create a platform for developing novel therapeutics.

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in medicinal chemistry. nih.govresearchgate.net It is considered a "privileged scaffold" because its derivatives are capable of binding to a wide range of biological targets, exhibiting diverse pharmacological activities. researchgate.netijnrd.org The widespread presence of the piperidine moiety in numerous approved drugs and natural alkaloids underscores its significance in the pharmaceutical industry. nih.govwikipedia.orgresearchgate.net

The utility of the piperidine ring stems from several key features:

Structural Versatility: The non-aromatic, sp³-hybridized nature of the piperidine ring provides a three-dimensional architecture that can be readily modified. This allows for precise spatial orientation of substituents to optimize interactions with protein binding sites. researchgate.netresearchgate.net

Physicochemical Properties: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing for the formation of crucial salt-bridge interactions with acidic residues in target proteins. This feature also influences the molecule's solubility and pharmacokinetic profile. acs.org

Synthetic Accessibility: A vast array of synthetic methods exists for the construction and functionalization of the piperidine ring, facilitating the creation of large and diverse compound libraries for screening. nih.govnih.gov

The piperidine ring can act as a central scaffold to which other functional groups are attached, or it can be a key part of the pharmacophore that directly interacts with the active site of a biological target. nih.gov Its derivatives are found in over twenty classes of pharmaceuticals, including antipsychotics, opioids, and antihistamines. nih.govijnrd.org

The propargyl amine group (also known as a propargylamine) is a chemical moiety that has become increasingly important in drug discovery. tandfonline.comnih.gov Its unique electronic properties and reactivity make it a valuable functional group for several applications. researchgate.net

Key attributes of the propargyl amine moiety include:

Enzyme Inhibition: It is a well-known "warhead" for mechanism-based irreversible inhibition of certain enzymes, particularly the flavin-dependent monoamine oxidases (MAO). Approved drugs like selegiline (B1681611) and rasagiline, used in the treatment of Parkinson's disease, feature a propargyl amine group that is essential for their therapeutic effect. tandfonline.comresearchgate.net

Bioisosteric Replacement: The propargyl group can serve as a bioisostere for other chemical groups, helping to fine-tune a molecule's steric and electronic properties to improve target binding or pharmacokinetic parameters.

Synthetic Handle: The terminal alkyne of the propargyl group is a versatile functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward conjugation of the scaffold to other molecules, such as fluorescent probes, affinity labels, or polyethylene glycol (PEG) chains to improve solubility. tandfonline.com

The combination of the established piperidine pharmacophore with the versatile propargyl amine moiety in the this compound scaffold creates a powerful platform for developing targeted covalent inhibitors, multifunctional ligands, and chemical probes for biological investigation.

Structure-Activity Relationship (SAR) Elucidation

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry. It involves systematically modifying the chemical structure of a lead compound to identify which parts of the molecule are crucial for its biological activity and to optimize its potency and selectivity. patsnap.comsemanticscholar.org

Systematic modifications to the this compound scaffold can have a profound impact on biological activity. Research on analogous structures, such as substituted pyridines bearing both piperidine and propargyl amine moieties, provides valuable insights into the SAR of this chemical space. For instance, studies on multifunctional pyridines targeting sigma (σ) receptors have shown that subtle structural changes can significantly alter binding affinity and selectivity. nih.gov

Variations can be explored at several positions:

Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a key site for modification. In many drug classes, this position is substituted with groups like benzyl or phenylethyl, which can engage in hydrophobic or cation-π interactions within the target's binding pocket. researchgate.netresearchgate.net

Piperidine Ring: Substitution on the carbon atoms of the piperidine ring can introduce chirality, constrain the ring's conformation, and introduce new interaction points. nih.gov

Amine Linker: The nature of the amine at the 4-position of the piperidine can be varied. It can be part of an amide, as in 1-(prop-2-yn-1-yl)piperidine-4-carboxamide, or an amino group that can be further substituted. sigmaaldrich.com

Propargyl Amine: The nitrogen of the propargyl amine can be substituted, for example, with a methyl group. This modification can influence the compound's basicity and steric profile. In the context of sigma receptor ligands, N-methylation of the propargyl amine has been shown to significantly increase binding affinity in some cases. nih.gov

The following table summarizes SAR data from a study on multifunctional pyridines, which demonstrates the effect of such variations on binding affinity for the σ1 receptor.

CompoundLinker (n) to PiperidinePropargyl Amine Substitution (R²)σ₁ Receptor Affinity (Kᵢ, nM)
Compound 22H7.57
Compound 52Methyl1.45
Compound 33H3.06
Compound 63Methyl3.13

Data adapted from a study on multifunctional pyridines with σR affinity. nih.gov The linker (n) refers to the number of methylene units connecting the piperidine nitrogen to another part of the molecule.

As the data indicates, modifying the propargyl amine from a secondary amine (R²=H) to a tertiary amine (R²=Methyl) resulted in a more than five-fold increase in affinity for the σ₁ receptor when the linker length was two (Compound 2 vs. 5). nih.gov However, the same modification had a negligible effect when the linker was longer (Compound 3 vs. 6), highlighting the complex interplay between different parts of the molecule. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design. Since biological targets like enzymes and receptors are chiral, they often interact differently with the various stereoisomers of a drug molecule. Introducing chiral centers into the piperidine scaffold can lead to significant improvements in potency and selectivity. researchgate.net

The influence of stereochemistry can manifest in several ways:

Enhanced Potency: One enantiomer or diastereomer may fit more perfectly into the binding site of a target, leading to stronger interactions and higher potency compared to its stereoisomers.

Improved Selectivity: Different stereoisomers may exhibit different binding affinities for related biological targets. Selecting the isomer with the highest affinity for the desired target and the lowest affinity for off-targets can reduce side effects. fiveable.me

Pharmacokinetic Profile: The stereochemistry of a molecule can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

While in some specific cases the stereochemical nature of certain functional groups on a piperidine ring may not be critical for receptor interaction nih.gov, it is a widely accepted principle in medicinal chemistry that optimizing the stereochemistry is a key step in developing a successful drug candidate. researchgate.net The synthesis of specific diastereomers, such as cis or trans isomers of substituted piperidines, is an important strategy in exploring the impact of 3D structure on biological activity. whiterose.ac.uk

Lead Identification and Optimization Strategies

Lead identification and optimization are iterative processes at the heart of drug discovery. fiveable.medanaher.com A "lead" compound is a molecule that has shown promising biological activity in an initial screen and serves as the starting point for further development. The this compound scaffold can be incorporated into molecules identified through screening or designed to be lead compounds themselves.

The optimization of a lead compound containing this scaffold involves several strategies: coleparmer.com

Structure-Activity Relationship (SAR) Guided Modification: As discussed previously, SAR data is used to make rational modifications to the lead structure. This involves synthesizing and testing a series of analogs to improve potency and selectivity. patsnap.comnih.gov

Computational Chemistry: Techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking are used to predict how structural changes will affect biological activity. patsnap.com These in silico methods help prioritize which compounds to synthesize, saving time and resources.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties (a bioisostere). patsnap.com For example, different groups could be explored on the piperidine ring to improve properties while maintaining key binding interactions.

Scaffold Hopping: This involves making more significant changes to the core structure of the molecule while retaining the key pharmacophoric elements. patsnap.com The goal is to identify novel chemical classes with improved properties, such as better patentability or a more favorable ADMET profile.

Pharmacokinetic (ADMET) Optimization: A lead compound must not only be potent but also have acceptable ADME (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. coleparmer.com Modifications are made to the lead structure to improve characteristics like solubility, metabolic stability, and cell permeability, without sacrificing biological activity. danaher.comnih.gov

Through these iterative cycles of design, synthesis, and testing, a lead compound based on the this compound scaffold can be refined into a preclinical drug candidate with the desired balance of potency, selectivity, and drug-like properties. danaher.com

High-Throughput Screening Initiatives for New Chemical Entities

High-throughput screening (HTS) serves as a critical engine for modern drug discovery, allowing for the rapid evaluation of large compound libraries to identify initial "hits" against a biological target. While specific HTS campaigns detailing the this compound scaffold are not extensively published in public literature, related scaffolds are frequently included in screening collections due to their favorable drug-like properties.

For instance, a high-throughput phenotypic screen successfully identified a 4-aminopiperidine (4AP) scaffold as a potent inhibitor of hepatitis C virus (HCV) assembly. nih.gov This discovery underscores the value of the aminopiperidine core in identifying novel biological activities through large-scale, unbiased screening. The this compound framework, with its added propargyl group, represents an attractive candidate for inclusion in such libraries. The propargyl moiety is a versatile chemical handle for "click chemistry" and a known pharmacophore, increasing the chemical diversity and potential for identifying novel protein interactions during HTS initiatives. nih.gov The integration of HTS with technologies like flow chemistry is further accelerating the discovery and optimization of lead compounds identified from these screening efforts. researchgate.net

Rational Design and Targeted Synthesis for Lead Optimization

The this compound scaffold is highly amenable to rational design and targeted synthesis strategies for lead optimization. nih.gov Medicinal chemists leverage this framework to create focused libraries of compounds aimed at specific biological targets, particularly in the realm of neurological disorders.

A prominent example is the rational design of polyfunctionalized pyridine derivatives intended to act as multi-target ligands for neuropathic pain. In these designs, a (1-benzylpiperidin-4-yl) moiety, structurally related to the core scaffold of interest, is linked to a pyridine ring that is also substituted with a N-methyl-N-(prop-2-yn-1-yl)amino group. nih.gov This design strategy deliberately combines the piperidine unit, known to interact with sigma receptors (σRs), with the propargylamine (B41283) group, a classic inhibitor of enzymes like monoamine oxidase (MAO) and a component of ligands targeting cholinesterases. nih.govnih.gov The synthesis is targeted to explore how variations in the linker and substituents affect binding affinity and selectivity at these multiple targets, representing a classic lead optimization campaign.

Strategic Modifications of Linkers and Peripheral Substituents

Strategic modification of the molecular architecture is central to refining the pharmacological profile of a lead compound. Structure-activity relationship (SAR) studies on derivatives incorporating the propargyl-piperidine scaffold reveal that subtle changes to linkers and peripheral groups can have profound effects on potency and selectivity.

In the development of sigma receptor ligands, researchers systematically varied three key structural elements:

Linker Length: The length of the alkyl chain connecting the piperidine nitrogen to the pyridine core was explored.

Propargylamine Substitution: A methyl group was introduced to the nitrogen of the propargylamine moiety.

Peripheral Substitution: A phenyl group was appended to the central pyridine ring.

These modifications led to significant variations in binding affinity for the σ1 receptor (σ1R). For example, introducing a methyl group to the propargylamine nitrogen on a scaffold with a two-carbon linker (n=2) dramatically increased σ1R affinity, with the Kᵢ value improving from 7.57 nM to 1.45 nM. nih.gov However, the same modification on a different core structure could decrease affinity, highlighting the complex interplay between different parts of the molecule. These findings demonstrate how targeted modifications can fine-tune the interaction of the scaffold with its biological targets. nih.gov

Table 1: Structure-Activity Relationship of Modified Piperidine Derivatives on σ1R Affinity nih.gov
CompoundLinker (n)Propargylamine MoietyPeripheral Substituent (R¹)σ1R Affinity (Kᵢ, nM)
22N-(prop-2-yn-1-yl)aminoH7.57
52N-methyl-N-(prop-2-yn-1-yl)aminoH1.45
92N-(prop-2-yn-1-yl)aminoPh7.45
122N-methyl-N-(prop-2-yn-1-yl)aminoPh10.9

Development of Multi-Target Ligands and Polypharmacology Approaches

Complex diseases like Alzheimer's disease and neuropathic pain are multifactorial, involving multiple pathological pathways. This complexity has driven the shift from a "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. benthamscience.comnih.gov The this compound scaffold is exceptionally well-suited for this polypharmacology approach.

Researchers have successfully designed compounds incorporating this scaffold that exhibit potent, dual-target activity. For example, compound 5 (2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile) was identified as a potent inhibitor of acetylcholinesterase (AChE) (IC₅₀ = 13 nM) and demonstrated high affinity for the σ1R (Kᵢ = 1.45 nM). nih.gov The N-(prop-2-yn-1-yl)amino moiety is known to confer neuroprotective properties and inhibitory activity against monoamine oxidase (MAO), while the substituted piperidine component drives affinity for σR and cholinesterases. nih.govnih.gov This strategy of combining pharmacophores within a single molecule allows for the creation of agents that can address multiple disease-relevant targets, potentially leading to enhanced therapeutic efficacy and a simplified treatment regimen. dundee.ac.uk

Early-Stage ADME (Absorption, Distribution, Metabolism, Excretion) Assessment in Preclinical Research (e.g., In Vitro Permeability Studies)

For a drug candidate to be successful, particularly for CNS disorders, it must possess a suitable pharmacokinetic profile, including the ability to cross the blood-brain barrier (BBB). Early-stage assessment of ADME properties is therefore crucial in the drug discovery pipeline. cambridgemedchemconsulting.com In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) are widely used for high-throughput screening of a compound's passive diffusion permeability. nih.govresearchgate.net

Derivatives containing the alkynyl functional group, similar to the propargyl moiety, have been evaluated for their pharmacokinetic properties. In one study of novel antitrypanosomal agents, a lead compound featuring an alkynyl group was assessed for its ADME profile. nih.gov The study utilized the PAMPA assay to confirm its permeability across the BBB and also determined its metabolic stability in liver microsomes and its degree of plasma protein binding. Such data are critical for predicting in vivo behavior and guiding further optimization. nih.govresearchgate.net For compounds based on the this compound scaffold, these assays would be essential to ensure that rationally designed potency translates into a viable drug candidate with the ability to reach its intended target in the body.

Table 2: Representative Data from Early-Stage In Vitro ADME Assessment of an Alkynyl-Containing Compound nih.gov
ADME ParameterAssayResultImplication
BBB PermeabilityPAMPAPermeableLikely to cross the blood-brain barrier
Metabolic StabilityMicrosomal Half-life16 minIndicates rate of metabolic breakdown
DistributionAlbumin Binding98.5%Affects free drug concentration

Future Directions and Emerging Research Perspectives

Development of Novel and Greener Synthetic Methodologies for the Compound

The synthesis of piperidine-containing compounds has been a long-standing focus of organic chemistry. mdpi.com Future research will likely focus on developing more efficient, stereocontrolled, and environmentally friendly methods for synthesizing 1-(prop-2-yn-1-yl)piperidin-4-amine and its analogs.

Recent advancements in synthetic methodologies for N-heterocycles, such as mild oxidative methods for iminium cation generation, can lead to stereocontrolled production of highly functionalized piperidines. grantome.com The application of such novel methods could be pivotal for creating non-racemic, functionally complex derivatives. grantome.com Furthermore, microwave-assisted synthesis has shown promise in accelerating the production of N-propargyl derivatives, offering higher yields in shorter reaction times compared to conventional heating methods. mdpi.com

A significant push towards "green chemistry" is also anticipated to influence future synthetic strategies. nih.govfigshare.com This involves developing protocols that minimize environmental pollution, potentially through the use of biocatalysis. mdpi.com Enzymes like transaminases and imine reductases offer a greener alternative to traditional metal-catalyzed reactions for installing chiral amine functionalities. mdpi.com The development of biocatalytic routes for the synthesis of this compound would represent a significant step towards more sustainable pharmaceutical manufacturing. A recent innovative two-stage process combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling simplifies the synthesis of complex piperidines, reducing the number of steps and reliance on expensive precious metals. eurekalert.org

Synthetic ApproachPotential Advantages
Stereocontrolled Mannich CyclizationProduction of non-racemic, highly functionalized piperidines. grantome.com
Microwave-Assisted SynthesisIncreased reaction rates and higher yields for N-propargyl derivatives. mdpi.com
Green Chemistry ApproachesReduced environmental impact and safer reaction conditions. nih.govfigshare.com
BiocatalysisHigh stereoselectivity and avoidance of heavy metal catalysts. mdpi.com
C-H Oxidation/Radical Cross-CouplingStreamlined synthesis of complex 3D molecules with improved efficiency. eurekalert.org

Exploration of Undiscovered Molecular Targets and Biological Pathways

While derivatives of the N-propargylpiperidine scaffold have been investigated for their activity at sigma receptors, cholinesterases, and monoamine oxidases, a vast landscape of potential molecular targets remains unexplored. researchgate.netnih.govnih.gov The piperidine (B6355638) moiety is a common feature in a wide range of pharmaceuticals, suggesting its potential to interact with numerous biological targets. mdpi.comresearchgate.net

Future research should aim to identify novel protein binding partners for this compound. This can be achieved through high-throughput screening against diverse target classes. The propargyl group can be utilized in click chemistry reactions to create probes for target identification and validation.

Derivatives of the core structure have shown affinity for sigma receptors (σRs), which are implicated in various neurological disorders. researchgate.netnih.gov Specifically, compounds bearing the N-(prop-2-yn-1-yl)amino moiety are associated with neuroprotection and monoamine oxidase (MAO) inhibition. nih.gov For instance, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile has demonstrated high affinity for the σ1 receptor. nih.gov Further exploration could reveal interactions with other receptors, enzymes, or ion channels involved in different disease pathways. The 4-aminopiperidine scaffold itself has been identified as an inhibitor of the assembly stages of the Hepatitis C virus life cycle. nih.gov

Advanced Computational Modeling for De Novo Compound Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery. researchgate.netnih.gov For this compound, these techniques can be leveraged for the de novo design of novel analogs with enhanced potency, selectivity, and pharmacokinetic properties.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to predict the biological activity of newly designed compounds. nih.govresearchgate.netnih.govst-andrews.ac.uk For example, 3D-QSAR models have been successfully used to predict the activity of novel acetylcholinesterase inhibitors based on a pyrrolidin-2-one scaffold. researchgate.netnih.gov Similar models could be developed for derivatives of this compound to guide the design of more potent molecules.

Molecular docking studies can provide insights into the binding modes of these compounds at their respective targets. researchgate.netresearchgate.netnih.gov Such studies have been used to understand the interactions of related ligands with sigma receptors and acetylcholinesterase. researchgate.netresearchgate.netnih.gov Molecular dynamics (MD) simulations can further elucidate the stability of ligand-protein complexes. researchgate.netnih.gov These computational approaches will be crucial for optimizing the lead compound and designing next-generation therapeutics.

Computational TechniqueApplication in Drug Design
3D-QSARPredicting the biological activity of novel analogs. researchgate.netnih.gov
Molecular DockingElucidating binding modes at target proteins. researchgate.netresearchgate.netnih.gov
Molecular Dynamics (MD) SimulationsAssessing the stability of ligand-protein complexes. researchgate.netnih.gov
De Novo DesignGenerating novel chemical structures with desired properties. mdpi.com

Integration of Chemical Biology Tools for Target Validation and Mechanistic Elucidation

The field of chemical biology offers a powerful toolkit for dissecting the mechanism of action of small molecules and validating their biological targets. nih.gov The propargyl group of this compound is particularly amenable to bioorthogonal reactions like click chemistry, which can be used to develop chemical probes.

These probes can be used for a variety of applications, including:

Activity-Based Protein Profiling (ABPP): To identify the direct protein targets of the compound in a complex biological system. nih.gov

Cellular Imaging: To visualize the subcellular localization of the compound and its targets. nih.gov

Pull-down Assays: To isolate and identify binding partners from cell lysates.

The integration of these chemical biology tools will be essential for a deeper understanding of how this compound and its derivatives exert their biological effects. nih.govresearchgate.net This knowledge is critical for advancing these compounds through the drug development pipeline.

Expanding Applications in Diverse Therapeutic Areas based on Preclinical Data

The piperidine scaffold is a privileged structure in medicinal chemistry, found in drugs targeting a wide array of diseases. mdpi.comresearchgate.net Preclinical data on related compounds suggest that derivatives of this compound could have therapeutic potential in several areas.

The known neuroprotective and MAO-inhibitory properties of propargylamine-containing compounds suggest applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov The affinity of related structures for sigma receptors points towards potential treatments for neuropathic pain. researchgate.netnih.gov

Furthermore, piperidin-4-one derivatives, which are structurally related, have been reported to possess a broad range of pharmacological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.govnih.gov For instance, a series of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes exhibited significant antimicrobial activity. nih.gov A novel series of piperidin-4-yl-aminopyrimidine derivatives showed potent activity against wild-type HIV-1. nih.gov The 4-aminopiperidine scaffold has also been identified in inhibitors of Hepatitis C virus assembly. nih.gov

Future preclinical studies should systematically evaluate the efficacy of this compound and its optimized analogs in relevant animal models for these and other diseases. Positive outcomes from these studies will be crucial for justifying the progression of these compounds into clinical development.

Potential Therapeutic AreaRationale based on Preclinical Data
Neurodegenerative DiseasesNeuroprotective and MAO-inhibitory properties of the propargylamine (B41283) moiety. nih.govnih.gov
Neuropathic PainAffinity of related compounds for sigma receptors. researchgate.netnih.gov
Infectious Diseases (Bacterial, Fungal, Viral)Antimicrobial and antiviral activity of related piperidine derivatives. nih.govnih.govnih.gov
CancerAnticancer activity reported for piperidin-4-one pharmacophores. nih.gov
Inflammatory DisordersAnti-inflammatory potential of piperidin-4-one imine derivatives. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for 1-(Prop-2-yn-1-yl)piperidin-4-amine?

The compound is synthesized via alkylation of piperidin-4-amine with propargyl bromide under basic conditions. Typical protocols involve using solvents like acetonitrile or ethanol with bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution. Reaction optimization (e.g., temperature, stoichiometry) is critical to minimize byproducts like over-alkylated species . For analogs, alkylation efficiency depends on steric and electronic factors, which may require adjustments in the propargyl halide reactivity .

Q. How is the purity and structural identity of this compound validated?

Reverse-phase HPLC (e.g., using a Newcrom R1 column) with a mobile phase of acetonitrile/water/phosphoric acid is effective for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard. X-ray crystallography (via SHELX or WinGX software) provides definitive conformation analysis if single crystals are obtainable .

Q. What safety precautions are recommended for handling this compound?

Due to the propargyl group’s potential reactivity, use personal protective equipment (PPE) including nitrile gloves and lab coats. Work in a fume hood to avoid inhalation. Store in inert conditions (argon, desiccator) to prevent degradation. Refer to safety data sheets (SDS) of structurally similar amines for hazard guidelines .

Advanced Research Questions

Q. How can contradictions in NMR data due to ring puckering be resolved?

Piperidine ring puckering introduces conformational variability, leading to split signals in NMR. Employ variable-temperature NMR to assess dynamic equilibria or use density functional theory (DFT) calculations to model puckering modes (e.g., Cremer-Pople parameters). X-ray crystallography provides static snapshots of dominant conformers .

Q. What strategies optimize synthetic routes to minimize byproducts like dimerization?

Propargyl groups are prone to side reactions (e.g., Glaser coupling). Strategies include:

  • Using bulky bases (e.g., DBU) to deprotonate the amine selectively.
  • Low-temperature reactions (<0°C) to suppress alkyne reactivity.
  • Phase-transfer catalysis for biphasic systems, improving yield and selectivity .

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) against targets like sigma receptors or monoamine transporters can highlight binding affinity. Quantitative structure-activity relationship (QSAR) models, trained on analogs (e.g., 1-ethyl-N-phenylpiperidin-4-amine), correlate substituent effects (e.g., propargyl vs. ethyl) with activity .

Q. What are effective approaches to design derivatives for structure-activity studies?

Focus on modifying the propargyl group (e.g., substituting with aryl or alkyl groups) or the piperidine ring (e.g., introducing substituents at C3/C5). Use parallel synthesis or combinatorial libraries to screen analogs. For example, 1-(2-furoyl)piperidin-4-amine derivatives showed altered pharmacokinetic profiles due to furan ring interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.